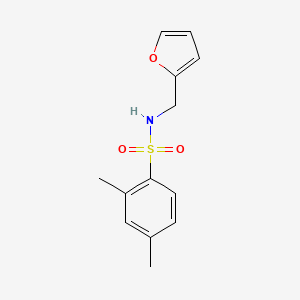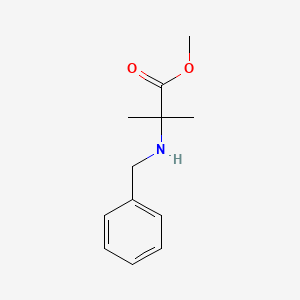
3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride” is a chemical compound with the linear formula C10 H19 N3 . It is also known as N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19N3/c1-8-10(6-5-7-11-3)9(2)13(4)12-8/h11H,5-7H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The scientific research on compounds similar to 3-(1,3,5-Trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride primarily explores their synthesis, structure, and reactions. A notable study details the synthesis, properties, and reactions of a closely related compound, 3,5,7-trimethyl-1-azatricyclo[3.3.1.1^3,7]decan-2-one, revealing its unique behavior as a ketone despite being an amide due to its twisted structure. This compound shows basic and nucleophilic amino groups, with its CO group reacting as a ketone. Remarkably, it undergoes rapid hydrolysis to a bicyclic amino acid, which can be reversed under mild acidic conditions, showcasing an efficient intramolecular reaction mechanism (Kirby, Komarov, & Feeder, 2001).
Heterocyclic Compound Synthesis
Research into heterocyclic compounds using precursors related to this compound has led to the development of novel compounds with potential biological activities. For instance, the application of 2-arylhydrazononitriles in synthesis has prepared new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising antimicrobial activities against various bacteria and yeast, highlighting the versatility of such chemical frameworks in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Antibacterial Activity
The synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones via a multicomponent reaction of 3-aminopyrazol-5-ones has unveiled a novel heterocyclic scaffold. Selected heterocyclic products from this synthesis have demonstrated notable antibacterial activities, signifying the potential of these compounds in addressing microbial resistance challenges (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).
Propriétés
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-7-9(5-4-6-10)8(2)12(3)11-7;;/h4-6,10H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYAZNVUYAKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)

![N-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2970853.png)



![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)
![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)
![2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2970862.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)


![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)